1-[(Propan-2-yl)amino]propan-2-one hydrochloride
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Overview
Description
1-[(Propan-2-yl)amino]propan-2-one hydrochloride, also known by its IUPAC name 1-(isopropylamino)propan-2-one hydrochloride, is a chemical compound with the molecular formula C6H13NO·HCl. It is a white crystalline powder with a melting point of 179-180°C . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride typically involves the reaction of isopropylamine with acetone in the presence of hydrochloric acid. The reaction proceeds as follows:
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Synthetic Route
Step 1: Isopropylamine is reacted with acetone to form 1-(isopropylamino)propan-2-one.
Step 2: The resulting product is then treated with hydrochloric acid to yield this compound.
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Reaction Conditions
- The reaction is typically carried out at room temperature.
- The use of anhydrous conditions is preferred to prevent hydrolysis of the product.
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Industrial Production
Chemical Reactions Analysis
1-[(Propan-2-yl)amino]propan-2-one hydrochloride undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction
- Reduction of the compound can yield secondary amines.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution
- The compound can undergo nucleophilic substitution reactions.
- Common reagents include alkyl halides and nucleophiles such as hydroxide ions (OH-).
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Major Products
Scientific Research Applications
1-[(Propan-2-yl)amino]propan-2-one hydrochloride has a wide range of applications in scientific research:
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Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity.
- Used in the synthesis of biologically active compounds.
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Medicine
- Explored for its potential therapeutic applications.
- Used in the development of new pharmaceuticals.
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Industry
- Utilized in the production of fine chemicals and intermediates.
- Employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound interacts with enzymes and receptors in biological systems.
- It may inhibit or activate specific pathways depending on its structure and functional groups.
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Pathways Involved
- The compound can modulate metabolic pathways.
- It may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-[(Propan-2-yl)amino]propan-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Methiopropamine: A compound structurally related to methamphetamine with different pharmacological properties.
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Uniqueness
- This compound has unique chemical properties and reactivity.
- Its specific applications in research and industry distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(propan-2-ylamino)propan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-4-6(3)8;/h5,7H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKXGXZYAWYZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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